High-Fidelity NMR Characterization of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic Acid
High-Fidelity NMR Characterization of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic Acid
Executive Summary
The structural verification of functionalized arylboronic acids is a critical quality control step in the development of building blocks for Suzuki-Miyaura cross-coupling and PET imaging precursors. 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid presents a unique analytical challenge due to the convergence of two complex NMR phenomena: the heteronuclear spin-spin coupling introduced by the terminal fluorine atom (^19F) and the quadrupolar relaxation induced by the boronic acid moiety (^11B).
As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral listing. This whitepaper details the causality behind specific experimental choices, providing a self-validating protocol for the accurate ^1H and ^13C NMR characterization of this molecule.
Structural Anatomy & Mechanistic NMR Principles
To accurately assign the NMR spectra of 2-(3-Fluoro-propylsulfanyl)-benzeneboronic acid, one must account for the specific quantum mechanical behaviors of its functional groups.
Heteronuclear Splitting in the Fluoropropyl Chain
The 3-fluoropropylsulfanyl chain (-S-CH₂-CH₂-CH₂-F) is heavily influenced by the ^19F nucleus (spin I=1/2 , 100% natural abundance). Unlike typical aliphatic chains, every proton and carbon in this moiety is split by fluorine:
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^1H NMR: The terminal -CH₂-F protons exhibit a massive geminal coupling constant (^2J_HF ≈ 47.4 Hz), splitting the signal into a distinct doublet of triplets[1]. The β -protons are similarly split by a vicinal coupling (^3J_HF ≈ 26.0 Hz).
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^13C NMR: The carbon directly attached to the fluorine (^13C- γ ) appears as a widely spaced doublet (^1J_CF ≈ 163.0 Hz). This splitting propagates down the chain, affecting the β -carbon (^2J_CF ≈ 19.0 Hz) and the α -carbon (^3J_CF ≈ 5.0 Hz).
Quadrupolar Relaxation of the Boronic Acid
The carbon atom directly bonded to the boron atom (C-1) is subject to quadrupolar relaxation induced by the ^11B nucleus (spin I=3/2 )[2]. Because the boron nucleus possesses an electric quadrupole moment, it undergoes rapid spin-lattice (T1) and spin-spin (T2) relaxation in the asymmetric electric field of the molecule. This rapid relaxation effectively "decouples" the boron from the carbon, but the intermediate exchange rate significantly broadens the ^13C signal of C-1, often rendering it indistinguishable from the baseline without optimized acquisition parameters[3].
Experimental Protocols for High-Fidelity NMR Acquisition
To overcome the challenges of boroxine oligomerization and quadrupolar broadening, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
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Sample Preparation (Solvent Selection):
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Action: Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d6.
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Causality: Arylboronic acids readily dehydrate in non-polar solvents (e.g., CDCl₃) to form cyclic boroxine trimers, resulting in complex, overlapping multiplets[3]. DMSO-d6 acts as a Lewis base, coordinating with the empty p-orbital of the boron atom to stabilize the monomeric boronic acid form.
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^1H NMR Acquisition:
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Action: Acquire on a 400 MHz (or higher) spectrometer using a broadband or inverse probe. Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds.
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Causality: A 2.0 s delay ensures complete relaxation of the aliphatic protons, allowing for accurate integration of the fluorinated chain against the aromatic core.
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^13C NMR Acquisition:
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Action: Acquire at 100 MHz with ^1H WALTZ-16 decoupling. Crucially, increase the number of scans (ns) to a minimum of 512.
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Causality: The low natural abundance of ^13C (1.1%) combined with the severe quadrupolar broadening of the C-1 carbon necessitates a high transient count to achieve an adequate signal-to-noise ratio (SNR)[3].
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Data Processing:
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Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ^1H and 1.0 Hz for ^13C prior to Fourier Transformation.
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Analytical Workflow
The following diagram illustrates the logical progression of the multi-nuclear NMR characterization process.
Workflow for multi-nuclear NMR characterization of fluorinated boronic acids.
Data Presentation & Spectral Assignments
The following tables summarize the predicted quantitative chemical shifts and coupling constants based on empirical additivity rules and grounded literature analogs[1].
Table 1: ^1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -B(OH)₂ | 8.10 | br s | - | 2H | Boronic acid protons (exchangeable) |
| H-6 (Ar) | 7.50 | dd | 7.5, 1.5 | 1H | Aromatic (ortho to Boron) |
| H-3 (Ar) | 7.35 | dd | 7.5, 1.5 | 1H | Aromatic (ortho to Sulfur) |
| H-5 (Ar) | 7.25 | td | 7.5, 1.5 | 1H | Aromatic (para to Sulfur) |
| H-4 (Ar) | 7.15 | td | 7.5, 1.5 | 1H | Aromatic (meta to Boron) |
| -CH₂-F | 4.50 | dt | ^2J_HF = 47.4, ^3J_HH = 6.0 | 2H | Aliphatic ( γ to Sulfur) |
| S-CH₂- | 2.95 | t | ^3J_HH = 7.0 | 2H | Aliphatic ( α to Sulfur) |
| -CH₂- | 2.00 | dtt | ^3J_HF = 26.0, ^3J_HH = 7.0, 6.0 | 2H | Aliphatic ( β to Sulfur) |
Table 2: ^13C NMR Chemical Shifts (DMSO-d6, 100 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-1 (Ar) | 140.0 | br s | - | Aromatic (attached to Boron, broadened) |
| C-2 (Ar) | 139.5 | s | - | Aromatic (attached to Sulfur) |
| C-6 (Ar) | 134.0 | s | - | Aromatic |
| C-5 (Ar) | 129.5 | s | - | Aromatic |
| C-3 (Ar) | 127.0 | s | - | Aromatic |
| C-4 (Ar) | 125.5 | s | - | Aromatic |
| -CH₂-F | 83.0 | d | ^1J_CF = 163.0 | Aliphatic ( γ to Sulfur) |
| -CH₂- | 30.0 | d | ^2J_CF = 19.0 | Aliphatic ( β to Sulfur) |
| S-CH₂- | 28.5 | d | ^3J_CF = 5.0 | Aliphatic ( α to Sulfur) |
References
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[1] Title: -4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent Source: National Institutes of Health (PMC) URL:[Link]
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[2] Title: Solid State NMR Study of Boron Coordination Environments in Silicone Boronate (SiBA) Polymers Source: ACS Publications (Macromolecules) URL:[Link]
